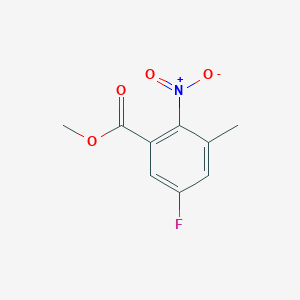

Methyl 5-fluoro-3-methyl-2-nitrobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-fluoro-3-methyl-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO4/c1-5-3-6(10)4-7(9(12)15-2)8(5)11(13)14/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFTXULHKYAMECP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1[N+](=O)[O-])C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30696995 | |

| Record name | Methyl 5-fluoro-3-methyl-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952479-97-9 | |

| Record name | Methyl 5-fluoro-3-methyl-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 5-fluoro-3-methyl-2-nitrobenzoate

Introduction

Methyl 5-fluoro-3-methyl-2-nitrobenzoate is a key intermediate in the synthesis of various high-value organic molecules, particularly in the pharmaceutical and agrochemical industries. Its polysubstituted aromatic structure, featuring a nitro group, a fluorine atom, and a methyl group, provides a versatile scaffold for further chemical modifications. This guide offers a comprehensive overview of the synthetic route to this compound, starting from the readily available 5-fluoro-2-methylbenzoic acid. We will delve into the strategic considerations for the synthesis, provide detailed experimental protocols, explore the underlying reaction mechanisms, and discuss the characterization of the final product. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this important synthetic transformation.

Strategic Analysis of the Synthesis

The synthesis of this compound from 5-fluoro-2-methylbenzoic acid is a two-step process that involves:

-

Nitration: An electrophilic aromatic substitution reaction to introduce a nitro group onto the aromatic ring of 5-fluoro-2-methylbenzoic acid.

-

Esterification: Conversion of the carboxylic acid functionality of the nitrated intermediate into a methyl ester.

The key challenge in this synthesis lies in controlling the regioselectivity of the nitration step. The starting material, 5-fluoro-2-methylbenzoic acid, possesses three substituents with competing directing effects:

-

Carboxylic acid (-COOH): A deactivating and meta-directing group.

-

Methyl (-CH₃): An activating and ortho, para-directing group.

-

Fluorine (-F): A deactivating but ortho, para-directing group due to a combination of inductive withdrawal and resonance donation.[1][2]

A careful analysis of these directing effects is crucial to predict the major regioisomer formed during nitration.

Experimental Protocols

Part 1: Nitration of 5-fluoro-2-methylbenzoic acid

This procedure outlines the synthesis of 5-fluoro-3-methyl-2-nitrobenzoic acid, the intermediate for the final product.

Materials:

-

5-fluoro-2-methylbenzoic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Ice

-

Distilled water

-

Beakers

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Buchner funnel and filter paper

Procedure:

-

In a clean, dry beaker, carefully add concentrated sulfuric acid.

-

Cool the sulfuric acid to 0-5 °C in an ice bath with continuous stirring.

-

Slowly and portion-wise, add 5-fluoro-2-methylbenzoic acid to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool this mixture in an ice bath.

-

Using a dropping funnel, add the cold nitrating mixture dropwise to the solution of 5-fluoro-2-methylbenzoic acid in sulfuric acid. Maintain the reaction temperature between 0-5 °C throughout the addition.

-

After the complete addition of the nitrating mixture, continue stirring the reaction at 0-5 °C for an additional 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

-

A precipitate of 5-fluoro-3-methyl-2-nitrobenzoic acid will form.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the product thoroughly with cold distilled water to remove any residual acid.

-

Dry the product under vacuum to obtain the crude 5-fluoro-3-methyl-2-nitrobenzoic acid. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol-water.

Part 2: Esterification of 5-fluoro-3-methyl-2-nitrobenzoic acid

This procedure describes the conversion of the synthesized 5-fluoro-3-methyl-2-nitrobenzoic acid to its methyl ester.

Materials:

-

5-fluoro-3-methyl-2-nitrobenzoic acid

-

Methanol (CH₃OH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 5-fluoro-3-methyl-2-nitrobenzoic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent, such as ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Mechanistic Insights

Regioselectivity of the Nitration Step

The position of the incoming nitro group is determined by the directing effects of the substituents on the aromatic ring of 5-fluoro-2-methylbenzoic acid.

Caption: Numbering of the carbon atoms in 5-fluoro-2-methylbenzoic acid.

-

-COOH at C1: Is a strong deactivating group and a meta-director, thus directing the incoming electrophile to positions C3 and C5.

-

-CH₃ at C2: Is an activating group and an ortho, para-director, directing the incoming electrophile to positions C3 and C6.

-

-F at C5: Is a deactivating group but an ortho, para-director, directing the incoming electrophile to positions C4 and C6.[1][2]

Considering the combined effects:

-

Position C3: Is meta to the -COOH group and ortho to the -CH₃ group. Both groups direct to this position, making it highly activated.

-

Position C4: Is para to the -F group.

-

Position C6: Is ortho to the -CH₃ group and ortho to the -F group.

The strong activation of position C3 by both the meta-directing carboxylic acid and the ortho-directing methyl group makes it the most probable site for electrophilic attack by the nitronium ion (NO₂⁺). Therefore, the major product of the nitration is 5-fluoro-3-methyl-2-nitrobenzoic acid . Although the product mentioned in some literature is Methyl 5-fluoro-2-methyl-3-nitrobenzoate, a careful analysis of directing groups suggests the formation of the 2-nitro isomer is more likely.

Caption: Mechanism of electrophilic aromatic nitration.

Mechanism of Fischer Esterification

The esterification of 5-fluoro-3-methyl-2-nitrobenzoic acid with methanol in the presence of an acid catalyst follows the Fischer esterification mechanism.

Caption: Mechanism of Fischer Esterification.

Characterization of this compound

The final product should be characterized using various spectroscopic techniques to confirm its structure and purity.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons, the methyl protons, and the ester methyl protons with appropriate chemical shifts and coupling constants. The aromatic region will show complex splitting patterns due to the presence of fluorine. |

| ¹³C NMR | Resonances for all the carbon atoms in the molecule, including the aromatic carbons, the methyl carbon, the ester methyl carbon, and the carbonyl carbon. The carbon atoms attached to or near the fluorine will show C-F coupling. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the ester (around 1730 cm⁻¹), the asymmetric and symmetric stretches of the nitro group (around 1530 and 1350 cm⁻¹), and C-F stretching vibrations. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the product (C₉H₈FNO₄). |

Summary of Reaction Parameters

| Step | Reaction | Key Reagents | Temperature (°C) | Reaction Time (h) | Typical Yield |

| 1 | Nitration | Conc. H₂SO₄, Conc. HNO₃ | 0-5 | 2-3 | 70-80% |

| 2 | Esterification | Methanol, Conc. H₂SO₄ (cat.) | Reflux | 4-6 | 80-90% |

Safety Considerations

The synthesis involves the use of highly corrosive and strong oxidizing agents. It is imperative to adhere to strict safety protocols.

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. [3]

-

The addition of reagents should be done slowly and cautiously, especially when working with concentrated acids.

-

Nitration reactions are exothermic and require careful temperature control to prevent runaway reactions. [4]

-

Quenching the reaction mixture on ice should be done with extreme care to avoid splashing of corrosive materials.

-

Dispose of all chemical waste according to institutional guidelines.

Conclusion

The synthesis of this compound from 5-fluoro-2-methylbenzoic acid is a robust and efficient two-step process. A thorough understanding of the directing effects of the substituents on the aromatic ring is paramount for predicting and controlling the regioselectivity of the nitration step. The experimental protocols provided in this guide, coupled with the mechanistic insights and safety precautions, offer a comprehensive resource for the successful synthesis of this valuable chemical intermediate.

References

-

Nitration reaction safety - YouTube. (2024). Retrieved from [Link]

-

Electrophilic aromatic directing groups - Wikipedia. (n.d.). Retrieved from [Link]

-

Directing Effects in Electrophilic Aromatic Substitution Reactions - Organic Chemistry Tutor. (n.d.). Retrieved from [Link]

- Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? (2016).

-

4 - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Directing Effects | ChemTalk. (n.d.). Retrieved from [Link]

-

Determining Directing Effects in Electrophilic Aromatic Substitutions - YouTube. (2023). Retrieved from [Link]

-

NITRIC ACID SAFETY. (n.d.). Retrieved from [Link]

Sources

Technical Guide: Methyl 5-fluoro-3-methyl-2-nitrobenzoate and Its Key Isomer in Synthetic Chemistry

Foreword: This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of substituted fluoromethyl nitrobenzoates. Initial inquiries for "Methyl 5-fluoro-3-methyl-2-nitrobenzoate" revealed limited specific data in publicly accessible literature. However, substantial information is available for its structural isomer, Methyl 5-fluoro-2-methyl-3-nitrobenzoate (CAS No. 697739-03-0) , a compound of significant interest in synthetic chemistry. This guide will focus primarily on this well-documented isomer, providing researchers and drug development professionals with actionable insights and detailed protocols. The principles and methodologies discussed herein offer a strong foundational understanding applicable to the broader class of these valuable chemical intermediates.

Introduction to Fluorinated Nitroaromatic Esters

Substituted nitroaromatic compounds are foundational building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The strategic incorporation of a fluorine atom and a nitro group onto a benzoate scaffold imparts unique electronic properties that are highly advantageous for subsequent chemical transformations. The fluorine atom, with its high electronegativity, and the nitro group, a strong electron-withdrawing group, significantly influence the reactivity of the aromatic ring and provide handles for diverse functionalization chemistries. Methyl 5-fluoro-2-methyl-3-nitrobenzoate serves as a prime example of this molecular architecture, acting as a versatile intermediate in the synthesis of more complex heterocyclic systems.[2]

Chemical Structure and Physicochemical Properties

The arrangement of substituents on the benzene ring is critical to the molecule's reactivity and physical characteristics. In Methyl 5-fluoro-2-methyl-3-nitrobenzoate, the methyl ester and the nitro group are positioned ortho and meta to the methyl group, respectively, creating a specific electronic and steric environment.

Caption: Structure of Methyl 5-fluoro-2-methyl-3-nitrobenzoate.

Key Physicochemical Data

The following table summarizes the essential physicochemical properties of Methyl 5-fluoro-2-methyl-3-nitrobenzoate.

| Property | Value | Source |

| CAS Number | 697739-03-0 | [2] |

| Molecular Formula | C₉H₈FNO₄ | [2] |

| Molecular Weight | 213.16 g/mol | [2] |

| Appearance | White solid | [2] |

| Boiling Point | 297.7 ± 40.0 °C (Predicted) | [2] |

| Density | 1.335 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Slightly soluble in water. Soluble in DMSO and acetone. | [2] |

| Storage | Sealed in dry, Room Temperature | [2] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of Methyl 5-fluoro-2-methyl-3-nitrobenzoate is typically achieved through a two-step process starting from 5-fluoro-2-methylbenzoic acid. This process involves the nitration of the aromatic ring followed by the esterification of the carboxylic acid.[2][3]

Caption: Two-step synthesis workflow.

Step 1: Nitration of 5-fluoro-2-methylbenzoic acid

Protocol:

-

To a solution of concentrated H₂SO₄ (700 mL), add 5-fluoro-2-methylbenzoic acid (80g, 520 mmol) portionwise while maintaining the temperature between -5 to 0°C.[2]

-

Prepare a nitrating mixture of concentrated HNO₃ (60.4 g, 624 mmol) in concentrated H₂SO₄ (60 mL).[2]

-

Add the nitrating mixture drop-wise to the reaction vessel over approximately 1.5 hours, ensuring the temperature remains between -5 to 0°C.[2]

-

After the addition is complete, stir the mixture at this temperature for 2 hours. Monitor the reaction's completion via Thin Layer Chromatography (TLC) using a petroleum ether/EtOAc (1:1) mobile phase.[2]

-

Upon completion, pour the reaction mixture into crushed ice with vigorous stirring.[2]

-

Collect the resulting precipitate by filtration. Dissolve the solid in EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield crude 5-fluoro-2-methyl-3-nitrobenzoic acid.[2]

Causality and Expertise:

-

Choice of Reagents: A mixture of concentrated nitric and sulfuric acids is the classic and most effective reagent for electrophilic aromatic nitration. Sulfuric acid acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species.[4] The use of oleum (fuming sulfuric acid) can further increase the yield and purity by ensuring an anhydrous environment and maximizing nitronium ion concentration.[3]

-

Temperature Control: The nitration reaction is highly exothermic. Maintaining a low temperature (-5 to 0°C) is critical to prevent over-nitration (dinitration) and the formation of unwanted side products.[5] It ensures regioselectivity and enhances the safety of the procedure.

Step 2: Esterification of 5-fluoro-2-methyl-3-nitrobenzoic acid

Protocol:

-

Cool a solution of the crude 5-fluoro-2-methyl-3-nitrobenzoic acid (54 g) in dry methanol (500 mL) to 0°C.[2]

-

Add thionyl chloride (SOCl₂) (64.52 g, 542.3 mmol) drop-wise to the cooled solution.[2]

-

After the addition, heat the mixture to reflux and maintain for 16 hours. Monitor the reaction by TLC (petroleum ether/EtOAc=1:1).[2]

-

Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude product.[2]

-

Purify the crude product by silica gel chromatography (eluting with petroleum ether to petroleum ether/EtOAc=50:1) to yield pure Methyl 5-fluoro-2-methyl-3-nitrobenzoate as a white solid.[2]

Causality and Expertise:

-

Choice of Reagents: Thionyl chloride is an excellent reagent for converting carboxylic acids to acyl chlorides. In the presence of an alcohol (methanol), the highly reactive acyl chloride intermediate is immediately converted to the corresponding methyl ester. This method, known as Fischer esterification under activating conditions, is highly efficient and proceeds under relatively mild conditions compared to direct acid-catalyzed esterification, which would require higher temperatures and longer reaction times. The byproducts of the reaction (SO₂ and HCl) are gaseous, which helps drive the reaction to completion.

Applications in Research and Drug Development

Methyl 5-fluoro-2-methyl-3-nitrobenzoate is primarily valued as a synthetic intermediate. Its utility stems from the versatile reactivity of its functional groups.

-

Precursor to Heterocyclic Compounds: It is explicitly used in the synthesis of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one, a more complex heterocyclic structure.[2]

-

Pharmaceutical and Agrochemical Scaffolds: The nitro group can be readily reduced to an amine, which is a common step in building pharmaceutical agents. This resulting amino group can then be further modified through acylation, alkylation, or diazotization reactions. Fluorinated aromatic compounds are of high interest in medicinal chemistry as the C-F bond can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[6]

-

Intermediate for Bioactive Molecules: While direct biological activity of the title compound is not widely reported, its structural motifs are present in various bioactive molecules. For instance, other nitroaromatic esters are investigated as potential antitubercular agents.[7]

Safety and Handling

As with all nitroaromatic compounds, Methyl 5-fluoro-2-methyl-3-nitrobenzoate should be handled with appropriate care in a well-ventilated laboratory fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Prevent dust formation during handling.[9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area away from incompatible materials.[8]

-

Hazards: Similar compounds are classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[10][11]

Conclusion

Methyl 5-fluoro-2-methyl-3-nitrobenzoate is a valuable and versatile intermediate in modern organic synthesis. Its well-defined synthesis from commercially available starting materials, coupled with the strategic placement of its fluoro, methyl, and nitro substituents, makes it an important building block for researchers in medicinal chemistry and materials science. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for the safe and effective utilization of this compound in the laboratory.

References

-

PubChem. Methyl 2-fluoro-3-nitrobenzoate | C8H6FNO4 | CID 13470961. [Link]

-

PubChem. Methyl 2-Fluoro-5-nitrobenzoate | C8H6FNO4 | CID 11217860. [Link]

- Google Patents. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.

-

MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]

-

Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. [Link]

-

Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Methyl 5-fluoro-2-methyl-3-nitrobenzoate | 697739-03-0 [chemicalbook.com]

- 3. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google Patents [patents.google.com]

- 4. aiinmr.com [aiinmr.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chemimpex.com [chemimpex.com]

- 7. mdpi.com [mdpi.com]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. Methyl 2-fluoro-3-nitrobenzoate | C8H6FNO4 | CID 13470961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Methyl 2-Fluoro-5-nitrobenzoate | C8H6FNO4 | CID 11217860 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Methyl 5-fluoro-3-methyl-2-nitrobenzoate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: Understanding the Molecule

Methyl 5-fluoro-3-methyl-2-nitrobenzoate is a substituted aromatic compound featuring an ester, a nitro group, a fluoro group, and a methyl group attached to a benzene ring. The interplay of these functional groups dictates its physicochemical properties, including its solubility in various organic solvents.

-

Ester Group (-COOCH₃): The methyl ester group can act as a hydrogen bond acceptor and contributes to some degree of polarity.

-

Nitro Group (-NO₂): The strongly electron-withdrawing nitro group significantly increases the polarity of the molecule.

-

Fluoro Group (-F): As the most electronegative element, fluorine further enhances the electron-withdrawing nature of the aromatic ring and can participate in weak hydrogen bonding.

-

Methyl Group (-CH₃): This alkyl group adds nonpolar character to the molecule.

-

Aromatic Ring: The benzene ring itself is nonpolar and contributes to solubility in nonpolar solvents.

The overall solubility will be a balance between the polar characteristics imparted by the nitro, fluoro, and ester groups, and the nonpolar nature of the aromatic ring and methyl group.

Predicted Solubility Profile

Based on the solubility of structurally analogous compounds, we can infer the likely solubility profile of this compound. Generally, nitro and halogen substituents decrease aqueous solubility but enhance solubility in organic solvents like dichloromethane or ethyl acetate[1].

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Common Solvents | Predicted Solubility | Rationale & Supporting Evidence |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), Acetonitrile, Tetrahydrofuran (THF) | High | Structurally similar compounds like Methyl 5-fluoro-2-methyl-3-nitrobenzoate are soluble in DMSO and acetone[2]. The polar nature of these solvents can effectively solvate the polar nitro and ester functionalities. |

| Polar Protic | Methanol, Ethanol | Moderate to High | Methyl 3-nitrobenzoate is slightly soluble in methanol and ethanol[3]. The presence of the additional polar fluoro group in the target molecule may enhance solubility in these solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Halogenated nitroaromatics generally show good solubility in chlorinated solvents[1]. Ethyl 4-nitrobenzoate is soluble in chloroform[4]. |

| Ethers | Diethyl Ether | Moderate | Methyl 3-nitrobenzoate exhibits slight solubility in diethyl ether[3]. The nonpolar character of the ether should be able to accommodate the aromatic ring and methyl group. |

| Aromatic | Toluene, Benzene | Moderate to Low | The aromatic ring of the solute will have favorable pi-pi stacking interactions with aromatic solvents. However, the polar functional groups may limit high solubility. |

| Nonpolar | Hexane, Heptane | Low | The significant polarity from the nitro and ester groups will likely lead to poor solubility in nonpolar aliphatic solvents. |

| Aqueous | Water | Insoluble to Very Slightly Soluble | The presence of multiple nonpolar groups and the overall size of the molecule suggest low aqueous solubility. Methyl 3-nitrobenzoate is insoluble in water[3], and Methyl 5-fluoro-2-methyl-3-nitrobenzoate is only slightly soluble[2]. |

Experimental Determination of Solubility: A Step-by-Step Guide

Given the absence of definitive public data, experimental verification is crucial. The following protocols provide a robust framework for determining the solubility of this compound.

Qualitative Solubility Assessment

This initial screening method provides a rapid understanding of the compound's general solubility characteristics.

Protocol:

-

Preparation: In a series of small, labeled test tubes, add approximately 10-20 mg of this compound.

-

Solvent Addition: To each test tube, add 1 mL of a different test solvent from Table 1.

-

Observation: Vigorously shake or vortex each tube for 1-2 minutes.

-

Classification: Observe if the solid dissolves completely, partially, or not at all. Classify as "soluble," "partially soluble," or "insoluble."

-

Acid/Base Test: For aqueous insolubility, subsequent tests in 5% aqueous solutions of NaOH and HCl can indicate the presence of acidic or basic functional groups[5][6]. Given the structure of the target compound, it is not expected to be soluble in acidic or basic solutions.

Caption: Workflow for qualitative solubility assessment.

Quantitative Solubility Determination (Gravimetric Method)

This method provides a precise measurement of solubility at a given temperature.

Protocol:

-

Saturated Solution Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaking incubator or magnetic stirrer is recommended.

-

Phase Separation: Allow the undissolved solid to settle. Alternatively, centrifuge the sample to pellet the excess solid.

-

Aliquoting: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette.

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed vial. Remove the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the compound's boiling and decomposition points.

-

Mass Determination: Once the solvent is completely evaporated, weigh the vial containing the dried solute.

-

Calculation: Calculate the solubility using the following formula:

Solubility (g/L) = (Mass of dried solute in g) / (Volume of aliquot in L)

Caption: Step-by-step gravimetric solubility determination.

Factors Influencing Solubility

Several factors can affect the solubility of this compound:

-

Temperature: The solubility of most organic solids in organic solvents increases with temperature[4]. This principle is fundamental to recrystallization techniques for purification.

-

Solvent Polarity: As a moderately polar molecule, its solubility will be highest in solvents with similar polarity, following the "like dissolves like" principle[7].

-

Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities. It is important to characterize the solid form being used.

-

Purity of Compound and Solvent: Impurities in either the solute or the solvent can alter the measured solubility.

Conclusion

While direct, published solubility data for this compound is scarce, a strong predictive framework can be established by examining structurally related compounds. It is anticipated to have high solubility in polar aprotic and chlorinated solvents, moderate solubility in polar protic and ether solvents, and low solubility in nonpolar and aqueous media. For applications requiring precise solubility values, the experimental protocols outlined in this guide provide a reliable and systematic approach for determination in a laboratory setting. This information is critical for the effective use of this compound in research and development, particularly in the pharmaceutical and chemical industries.

References

- Solubility of Things. (n.d.). Ethyl 4-nitrobenzoate.

- Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- Studylib.net. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- ChemBK. (2024). Methyl 3-nitrobenzoate.

- ChemicalBook. (2025). Methyl 5-fluoro-2-methyl-3-nitrobenzoate.

- Chemistry LibreTexts. (2023). Solubility of Organic Compounds.

- YouTube. (2025). How To Determine Solubility Of Organic Compounds?

- Benchchem. (n.d.). Methyl 5-chloro-2-fluoro-3-nitrobenzoate.

Sources

An In-depth Technical Guide to Methyl 5-fluoro-2-methyl-3-nitrobenzoate

Abstract: This technical guide provides a comprehensive overview of Methyl 5-fluoro-2-methyl-3-nitrobenzoate, a key chemical intermediate in organic synthesis. While the initial query focused on the isomeric structure, Methyl 5-fluoro-3-methyl-2-nitrobenzoate, a thorough review of scientific literature and chemical databases indicates a lack of available information for that specific compound. In contrast, Methyl 5-fluoro-2-methyl-3-nitrobenzoate is a well-documented and commercially available compound with significant applications, particularly in pharmaceutical manufacturing. This guide details its chemical identity, synthesis protocols, physical and spectroscopic properties, safety and handling procedures, and its critical role as a building block in the synthesis of targeted therapeutics.

Chemical Identity and Properties

Methyl 5-fluoro-2-methyl-3-nitrobenzoate is a substituted aromatic compound that serves as a versatile intermediate in multi-step organic syntheses. Its structure, featuring fluoro, methyl, nitro, and methyl ester functional groups, provides multiple reaction sites for chemical modification.

Nomenclature and Identifiers

-

IUPAC Name: While not explicitly stated in the search results, based on the compound name, the IUPAC name is methyl 5-fluoro-2-methyl-3-nitrobenzoate.

-

Synonyms: 5-Fluoro-2-methyl-3-nitro-benzoic acid methyl ester[2]

-

Molecular Formula: C₉H₈FNO₄[2]

-

Molecular Weight: 213.16 g/mol [2]

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Weight | 213.16 | ChemScene[2] |

| Molecular Formula | C₉H₈FNO₄ | ChemScene[2] |

| Purity | ≥98% | ChemScene[2] |

| Solubility | Slightly soluble in water. Soluble in dimethyl sulfoxide and acetone. | ChemicalBook[1] |

| Storage | Store at room temperature. | ChemScene[2] |

Synthesis and Mechanism

The primary route for the synthesis of Methyl 5-fluoro-2-methyl-3-nitrobenzoate involves a two-step process starting from 5-fluoro-2-methylbenzoic acid. This process includes nitration followed by esterification.[1][3] The choice of reagents and reaction conditions is critical to ensure high yield and purity of the final product.

Synthetic Workflow

The synthesis can be visualized as a sequential process involving the introduction of the nitro group onto the aromatic ring, followed by the conversion of the carboxylic acid to a methyl ester.

Sources

An In-depth Technical Guide to the Safe Handling of Methyl 5-fluoro-3-methyl-2-nitrobenzoate

Disclaimer: No specific, peer-reviewed safety data has been published for Methyl 5-fluoro-3-methyl-2-nitrobenzoate. This guide has been constructed by extrapolating data from the close structural isomer, Methyl 5-fluoro-2-methyl-3-nitrobenzoate (CAS No. 697739-03-0), and by applying established safety principles for nitroaromatic compounds.[1][2][3] All procedures must be conducted with the assumption that the compound is hazardous and requires stringent safety controls. A thorough, site-specific risk assessment is mandatory before commencing any work.

Section 1: Hazard Identification and Physicochemical Profile

This compound is a substituted nitroaromatic compound, a class of molecules often used as intermediates in pharmaceutical and agrochemical synthesis.[2][4] The presence of a nitro group, a fluorine atom, and a methyl ester functional group dictates its reactivity and toxicological profile. The electron-withdrawing nature of the nitro and fluoro groups can influence the molecule's interaction with biological systems. Due to the lack of specific toxicological data, a conservative approach to handling is required.

The primary data for this guide is derived from its structural isomer, Methyl 5-fluoro-2-methyl-3-nitrobenzoate. The transposition of the methyl and nitro groups may alter the compound's steric and electronic properties, but the fundamental hazards are likely to be similar.

Caption: Structural comparison of the target compound and its isomer.

Extrapolated Hazard Classification

Based on analogous compounds, this compound should be treated as hazardous.[5][6][7] The following GHS classifications are probable:

| Hazard Class | Category | Statement |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[7] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[7] |

| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[6][7] |

| Skin Sensitization | Category 1 | May cause an allergic skin reaction.[5] |

| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled.[6][7] |

| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[7] |

| Hazardous to the Aquatic Environment | Long-term | Harmful to aquatic life with long lasting effects.[5] |

Physicochemical Properties

The following data is for the isomer Methyl 5-fluoro-2-methyl-3-nitrobenzoate (CAS 697739-03-0) and should be used as an estimate.[2]

| Property | Value |

| Molecular Formula | C₉H₈FNO₄ |

| Molecular Weight | 213.16 g/mol |

| Appearance | White solid (presumed) |

| Solubility | Slightly soluble in water. Soluble in DMSO and acetone.[2] |

| Storage Temperature | Store in a dry, cool, and well-ventilated place.[1][2] |

Section 2: The Imperative of Control: A Risk-Based Approach

When handling compounds with unknown toxicity, the hierarchy of controls is not merely a guideline but a mandatory framework for ensuring safety. The primary directive is to minimize exposure through all potential routes—inhalation, dermal contact, and ingestion.

Caption: The hierarchy of controls prioritizes engineering and administrative solutions.

The causality for prioritizing engineering controls is clear: a certified chemical fume hood provides a physical barrier and constant ventilation, which is essential for preventing the inhalation of fine powders or aerosols.[8] Administrative controls, such as detailed Standard Operating Procedures (SOPs), ensure that every researcher understands the risks and the precise steps to mitigate them before the experiment begins.[9]

Section 3: Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical. Its selection must be deliberate and based on the presumed hazards.

Detailed PPE Requirements

| Protection | Specification | Rationale for Use |

| Eye/Face | Tightly fitting safety goggles with side-shields (ANSI Z87.1 / EN 166).[1] | Protects against splashes and airborne particles. Standard safety glasses are insufficient. |

| Skin | Nitrile gloves (minimum 5 mil thickness). Flame-resistant lab coat. | Nitrile provides good initial protection against a range of organic chemicals.[10] A lab coat prevents skin contact from spills.[8] |

| Respiratory | Required if handling outside a fume hood or if dust/aerosol generation is likely. A NIOSH-approved respirator with particulate filters (e.g., N95) or an organic vapor cartridge may be necessary.[1][11] | Prevents inhalation of the compound, which is presumed to be harmful.[6][7] |

| Footwear | Closed-toe, non-permeable shoes. | Protects feet from spills.[8] |

Self-Validating Check: Before use, gloves must be inspected for any signs of degradation or puncture. After handling the compound, proper glove removal technique (without touching the outer surface) is critical to prevent cross-contamination.

Section 4: Standard Operating Procedure for Handling and Storage

This protocol is designed to be a self-validating system, minimizing risk at each step.

Weighing and Solution Preparation Protocol

-

Preparation: Don all required PPE as specified in Section 3. Designate a specific area within a certified chemical fume hood for handling the compound.

-

Equipment Staging: Place a weigh boat on an analytical balance inside the fume hood. Use anti-static tools and equipment to minimize dust dispersal.[1][6]

-

Aliquotting: Carefully transfer the required amount of this compound from the primary container to the weigh boat. Avoid creating dust. If any material is spilled, clean it immediately following the spill protocol (Section 5.1).

-

Dissolution: Add the solid to the chosen solvent (e.g., DMSO, acetone) within a suitable flask, also inside the fume hood.[2] Use a stirring rod to guide the addition if necessary.[12]

-

Closure and Labeling: Securely cap the primary container and the newly prepared solution. Label the solution with the compound name, concentration, date, and hazard symbols.

-

Decontamination: Wipe down the work surface, balance, and any equipment with an appropriate solvent. Dispose of all contaminated materials (weigh boat, wipes, gloves) in a designated hazardous waste container.[13]

Storage Conditions

-

Integrity: Store the container tightly closed in a dry, cool, and well-ventilated place.[1][6]

-

Segregation: Store away from incompatible materials, such as strong oxidizing agents, acids, and bases.

-

Security: Keep in a designated, labeled cabinet. Do not store on the floor or above eye level.[9][10]

Section 5: Emergency Procedures: A Validated Response Plan

Rapid and correct response during an emergency is critical. All personnel must be trained on these procedures.[14]

Caption: Decision workflow for responding to a chemical incident.

Spill Response

-

Minor Spill (Contained within a fume hood):

-

Ensure you are wearing appropriate PPE.

-

Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable hazardous waste container.[6]

-

Decontaminate the area with a suitable solvent and wash with soap and water.

-

Dispose of all contaminated materials as hazardous waste.[15]

-

-

Major Spill (Outside of a fume hood or large volume):

-

Immediately alert all personnel in the area and evacuate.[13][16]

-

If the material is volatile or dusty, do not attempt to clean it up without respiratory protection.

-

From a safe location, call emergency services and inform them of the chemical involved.[16]

-

Prevent entry to the contaminated area.[14]

-

Fire Response

The compound is not expected to be highly flammable, but containers may burn.[17]

-

In case of a small fire, use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher.[6][18]

-

For any larger fire, or if the fire involves other flammable materials, activate the fire alarm, evacuate the building, and call emergency services.[15]

-

Firefighters must wear a self-contained breathing apparatus (SCBA) as hazardous combustion products, including nitrogen oxides (NOx) and hydrogen fluoride, may be generated.[5][18]

First Aid Measures

Immediate action is required in case of exposure.[16]

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][6]

-

Skin Contact: Immediately remove all contaminated clothing.[13] Wash the affected skin with plenty of soap and water for at least 15 minutes.[5][11] Seek medical attention if irritation or a rash develops.[5]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][11] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[6] Call a physician or poison control center immediately.[6]

Section 6: Disposal Considerations

All waste containing this compound must be treated as hazardous.

-

Waste Collection: Collect all contaminated materials (excess compound, absorbent materials, gloves, etc.) in a clearly labeled, sealed container.[13]

-

Disposal Method: The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

-

Regulatory Compliance: Do not discharge into sewer systems or the environment.[1] All disposal must be in accordance with local, state, and federal regulations.

References

-

Title: Methyl 2-fluoro-3-nitrobenzoate | C8H6FNO4 | CID 13470961 Source: PubChem URL: [Link]

-

Title: Chemical Exposure and Spill Response Procedure Source: New Mexico State University - Emergency Planning and Preparedness URL: [Link]

-

Title: Methyl 5-fluoro-2-methyl-3-nitrobenzoate | C9H8FNO4 | CID 44203026 Source: PubChem URL: [Link]

-

Title: Emergency Spill Response Guidelines Source: New Pig URL: [Link]

-

Title: Chemical Spill Procedures Source: Princeton University - Environmental Health and Safety URL: [Link]

-

Title: CHEMICAL SPILL PROCEDURES Source: Clarkson University URL: [Link]

-

Title: SAFETY Source: Massachusetts Institute of Technology (MIT) URL: [Link]

-

Title: Safe Laboratory Practices: Handling and Disposing of Organic Substances Source: HSC Chemistry URL: [Link]

-

Title: Working with Chemicals - Prudent Practices in the Laboratory Source: National Center for Biotechnology Information (NCBI) Bookshelf - NIH URL: [Link]

-

Title: Safety work in chemical labs Source: Center for Nanotechnology (CeNTech) URL: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Methyl 5-fluoro-2-methyl-3-nitrobenzoate | 697739-03-0 [chemicalbook.com]

- 3. Methyl 5-fluoro-2-methyl-3-nitrobenzoate | C9H8FNO4 | CID 44203026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. Methyl 2-fluoro-3-nitrobenzoate | C8H6FNO4 | CID 13470961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

- 9. labproinc.com [labproinc.com]

- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. web.mit.edu [web.mit.edu]

- 13. ehs.princeton.edu [ehs.princeton.edu]

- 14. rainbowtech.net [rainbowtech.net]

- 15. lin-web.clarkson.edu [lin-web.clarkson.edu]

- 16. emergencyplanning.nmsu.edu [emergencyplanning.nmsu.edu]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. echemi.com [echemi.com]

reactivity and stability of Methyl 5-fluoro-3-methyl-2-nitrobenzoate

An In-Depth Technical Guide to the Reactivity and Stability of Methyl 5-fluoro-3-methyl-2-nitrobenzoate

Executive Summary

This compound is a highly functionalized aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern—featuring a powerful electron-withdrawing nitro group ortho to a methyl ester, a meta-directing methyl group, and a para-positioned fluorine atom—creates a nuanced electronic landscape that dictates its reactivity and stability. This guide provides a comprehensive analysis of the molecule's chemical behavior, focusing on the interplay of its functional groups. We will explore its susceptibility to nucleophilic aromatic substitution, the selective reduction of its nitro moiety, and the hydrolysis of its ester group. Furthermore, this document details its stability profile, handling considerations, and its critical role as a synthetic intermediate, notably in the synthesis of the PARP inhibitor Rucaparib.[1] The insights provided herein are intended to equip researchers, chemists, and drug development professionals with the foundational knowledge required to effectively utilize this versatile building block.

Molecular Structure and Physicochemical Properties

The reactivity of this compound is a direct consequence of the electronic and steric effects imposed by its four distinct substituents on the benzene ring. Understanding this architecture is the first step in predicting its chemical behavior.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₉H₈FNO₄ | |

| Molecular Weight | 213.16 g/mol | [2] |

| CAS Number | 697739-03-0 | [2] |

| Appearance | White solid | |

| Solubility | Slightly soluble in water; Soluble in DMSO and acetone. | [3] |

| Storage | Store at room temperature. | [2] |

The Electronic and Steric Landscape: A Rationale for Reactivity

The chemical personality of this compound is dominated by the strong electron-withdrawing nature of the nitro (-NO₂) and methyl ester (-COOCH₃) groups. These groups significantly reduce the electron density of the aromatic ring, making it resistant to electrophilic attack but highly activated for nucleophilic substitution.

-

Nitro Group (-NO₂ at C2): As a potent deactivating group, it withdraws electron density through both the inductive (-I) and resonance (-M) effects. Its position ortho to the fluorine atom is critical for activating that site toward nucleophilic attack.

-

Methyl Group (-CH₃ at C3): This group provides a mild electron-donating effect via induction (+I) and hyperconjugation. Its steric bulk adjacent to the nitro and ester groups can influence the approach of reagents.

-

Fluoro Group (-F at C5): The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) but a weak electron-donating resonance effect (+M). As a halogen, it is an excellent leaving group in nucleophilic aromatic substitution (SₙAr) reactions, a role enhanced by the presence of the activating nitro group.

-

Methyl Ester Group (-COOCH₃ at C1): This group is also strongly electron-withdrawing (-I, -M), contributing to the overall deactivation of the ring towards electrophiles and serving as a key site for hydrolysis reactions.

The following diagram illustrates the cumulative electronic influences on the aromatic ring.

Caption: Electronic push-pull effects on the aromatic ring.

Key Chemical Transformations and Reactivity Profile

The unique substitution pattern makes the molecule amenable to several key transformations that are valuable in multi-step synthesis.

Nucleophilic Aromatic Substitution (SₙAr)

The most significant reaction pathway for this molecule is the displacement of the fluoride at the C5 position by a nucleophile. The reaction is strongly activated by the electron-withdrawing nitro group. The stability of the intermediate Meisenheimer complex is the driving force for this transformation.

Caption: Generalized workflow for SₙAr reaction.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

-

Reagent Preparation: In a nitrogen-purged round-bottom flask, dissolve this compound (1.0 eq.) in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

-

Addition of Nucleophile: Add the desired amine nucleophile (1.1 - 1.5 eq.) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq.).

-

Reaction Condition: Heat the mixture to 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and pour it into water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Reduction of the Nitro Group

The conversion of the nitro group to an amine is a fundamental transformation in medicinal chemistry, opening pathways for amide bond formation, diazotization, and other functionalizations. This reduction can be achieved under various conditions.

Experimental Protocol: Catalytic Hydrogenation

-

Setup: To a solution of this compound (1.0 eq.) in methanol or ethyl acetate, add a catalytic amount of 10% Palladium on Carbon (Pd/C) (5-10 mol%).

-

Reaction: Place the flask in a hydrogenation apparatus and purge the system with hydrogen gas. Maintain a hydrogen atmosphere (from balloon pressure to 50 psi) with vigorous stirring.

-

Monitoring: Monitor the reaction until the starting material is consumed (typically 4-16 hours).

-

Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the crude aniline product, which can be used directly or purified further if necessary.

Hydrolysis of the Methyl Ester

Saponification of the methyl ester to the corresponding carboxylic acid is a straightforward process, typically conducted under basic conditions. This transformation is often necessary to modulate solubility or to prepare for subsequent coupling reactions.[4]

Experimental Protocol: Basic Hydrolysis (Saponification)

-

Setup: Dissolve this compound (1.0 eq.) in a mixture of methanol and water.

-

Hydrolysis: Add an excess of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq.), and stir the mixture at room temperature or with gentle heating (40-60 °C).

-

Monitoring: Monitor the disappearance of the starting material by TLC.

-

Work-up: Once the reaction is complete, remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether to remove any unreacted starting material.

-

Isolation: Acidify the aqueous layer to a pH of ~2 with a strong acid (e.g., 1M HCl). The carboxylic acid product will typically precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.[4]

Stability Profile and Handling

Chemical Stability: The compound is generally stable under neutral conditions. However, its functional groups impart specific sensitivities:

-

Base Sensitivity: The ester is susceptible to hydrolysis under basic conditions.

-

Reductant Sensitivity: The nitro group is readily reduced by common reducing agents.

-

Thermal Stability: As with many nitroaromatic compounds, it should be handled with care at elevated temperatures, although it is generally stable under typical laboratory heating conditions.

Storage and Handling:

-

Storage: The compound should be stored at room temperature in a tightly sealed container, protected from moisture.[2]

-

Handling: Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn. Handle in a well-ventilated area or fume hood.

Application in Synthesis: A Key Intermediate for Rucaparib

The specific arrangement of functional groups on this compound makes it an ideal precursor in complex syntheses. A notable application is its use in the preparation of Rucaparib, a PARP inhibitor for cancer treatment.[1] In this context, the molecule undergoes transformations such as nitro reduction and subsequent cyclization reactions, highlighting its utility.

Caption: Role as an intermediate in a synthetic pathway.

Conclusion

This compound is a strategically designed synthetic building block whose reactivity is governed by a predictable interplay of its substituent groups. Its primary utility lies in its capacity for nucleophilic aromatic substitution at the fluorine position and the selective reduction of its nitro group, providing two orthogonal handles for molecular elaboration. Its stability under standard conditions, coupled with its well-defined reaction pathways, makes it a reliable and valuable intermediate for researchers in medicinal chemistry and materials science. A thorough understanding of its electronic properties is paramount to harnessing its full synthetic potential.

References

-

Thermodynamic Insights on the Structure‐Property Relationships in Substituted Benzenes: Are the Pairwise Interactions in Tri‐Substituted Methyl‐Nitro‐Benzoic Acids Still Valid? . PMC - NIH. [Link]

-

Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis . PMC - NIH. [Link]

- US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.

-

Methyl 5-fluoro-2-methyl-3-nitrobenzoate | C9H8FNO4 | CID 44203026 . PubChem. [Link]

-

This compound (C9H8FNO4) . PubChemLite. [Link]

-

Benzoic acid, m-nitro-, methyl ester . Organic Syntheses Procedure. [Link]

-

m-NITROBENZOIC ACID . Organic Syntheses Procedure. [Link]

-

Aldehydes, Ketones and Carboxylic Acids . NCERT. [Link]

Sources

An In-depth Technical Guide to Methyl 5-fluoro-2-methyl-3-nitrobenzoate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-fluoro-2-methyl-3-nitrobenzoate is a key chemical intermediate, playing a critical role in the synthesis of complex pharmaceutical compounds. This guide provides a comprehensive overview of its synthesis, chemical properties, and significant applications, with a particular focus on its role in the development of targeted cancer therapies. While the precise historical discovery of this specific molecule is not extensively documented in publicly available literature, its importance has grown significantly with the advent of modern drug discovery. This document will focus on the well-documented isomer, Methyl 5-fluoro-2-methyl-3-nitrobenzoate, which is of significant interest to the scientific community.

Core Synthesis and Mechanistic Insights

The preparation of Methyl 5-fluoro-2-methyl-3-nitrobenzoate is a multi-step process that begins with the nitration of 5-fluoro-2-methylbenzoic acid, followed by esterification. The strategic placement of the nitro group is a crucial step, guided by the directing effects of the existing substituents on the benzene ring.

Part 1: Nitration of 5-fluoro-2-methylbenzoic acid

The primary and most critical step in the synthesis is the regioselective nitration of 5-fluoro-2-methylbenzoic acid. The fluorine and methyl groups on the aromatic ring direct the electrophilic substitution of the nitro group. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.[1][2]

Mechanism of Nitration:

The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution. The process can be broken down into the following key steps:

-

Formation of the Nitronium Ion: Concentrated sulfuric acid protonates nitric acid, which then loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺).[3]

-

Electrophilic Attack: The π-electron system of the benzene ring acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation known as a sigma complex or arenium ion.

-

Deprotonation: A weak base, typically water or the bisulfate ion, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring.[3]

Sources

A Technical Guide to Methyl 5-fluoro-2-methyl-3-nitrobenzoate: Synthesis, Commercial Availability, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

Methyl 5-fluoro-2-methyl-3-nitrobenzoate, with the CAS Number 697739-03-0, is a highly functionalized aromatic compound that has garnered significant interest in the field of medicinal chemistry. Its strategic placement of fluoro, methyl, nitro, and methyl ester groups makes it a valuable intermediate for the synthesis of complex heterocyclic structures, most notably in the development of targeted cancer therapies. The presence of a fluorine atom can enhance metabolic stability and binding affinity of derivative compounds, a sought-after feature in drug design. This guide provides an in-depth overview of its commercial availability, synthesis, and key applications, with a particular focus on its role in the creation of Poly(ADP-ribose) polymerase (PARP) inhibitors.

A note on nomenclature: The user's query referenced "Methyl 5-fluoro-3-methyl-2-nitrobenzoate". However, extensive database searches consistently identified the primary commercially available and synthetically relevant isomer as Methyl 5-fluoro-2-methyl-3-nitrobenzoate (CAS 697739-03-0) . This guide will focus on the latter, more prevalent compound.

Physicochemical Properties

| Property | Value |

| CAS Number | 697739-03-0 |

| Molecular Formula | C₉H₈FNO₄ |

| Molecular Weight | 213.16 g/mol |

| Appearance | White solid |

| Storage | Store at room temperature, sealed in a dry environment |

Commercial Availability and Suppliers

Methyl 5-fluoro-2-methyl-3-nitrobenzoate is readily available from a variety of chemical suppliers, catering to both research and development and commercial-scale production needs. The purity of the commercially available compound is typically ≥98%. Below is a summary of some of the key suppliers.

| Supplier | Country | Purity | Additional Services |

| ChemScene | China | ≥98% | Custom synthesis, process optimization, commercial production |

| ChemicalBook | China | Varies by supplier | Platform for multiple suppliers |

| Accela ChemBio Co.,Ltd. | China | Varies | - |

| Shanghai Hanhong Scientific Co.,Ltd. | China | Varies | - |

| Beijing Eternalchem Co,. Ltd. | China | Varies | - |

| BLD Pharm | China | - | - |

This table is not exhaustive and represents a selection of suppliers found in public databases. Pricing and availability are subject to change and should be verified with the respective suppliers.

Synthesis of Methyl 5-fluoro-2-methyl-3-nitrobenzoate: A Step-by-Step Protocol

The synthesis of Methyl 5-fluoro-2-methyl-3-nitrobenzoate is a multi-step process that begins with the nitration of 5-fluoro-2-methylbenzoic acid followed by esterification. The following protocol is a representative example found in the literature.[1]

Experimental Protocol

Step 1: Nitration of 5-fluoro-2-methylbenzoic acid

-

To a solution of concentrated sulfuric acid (H₂SO₄, 700mL), add 5-fluoro-2-methylbenzoic acid (80g, 520 mmol) portion-wise at a temperature of -5 to 0°C.

-

Prepare a mixture of concentrated nitric acid (HNO₃, 60.4 g, 624 mmol) in concentrated sulfuric acid (60 mL).

-

Add the nitric acid/sulfuric acid mixture drop-wise to the solution from Step 1, maintaining the temperature at -5 to 0°C, over a period of approximately 1.5 hours.

-

After the addition is complete, stir the mixture at this temperature for 2 hours. Monitor the reaction completion using Thin Layer Chromatography (TLC) with a mobile phase of petroleum ether/ethyl acetate (1:1).

-

Pour the reaction mixture into crushed ice with vigorous stirring.

-

Collect the resulting precipitate by filtration.

-

Dissolve the precipitate in ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Concentrate the solution to obtain crude 5-fluoro-2-methyl-3-nitrobenzoic acid.

Step 2: Esterification of 5-fluoro-2-methyl-3-nitrobenzoic acid

-

Dissolve the crude 5-fluoro-2-methyl-3-nitrobenzoic acid (54 g) in dry methanol (500 mL) and cool to 0°C.

-

Add thionyl chloride (SOCl₂, 64.52g, 542.3 mmol) drop-wise to the cooled solution.

-

Heat the mixture to reflux for 16 hours. Monitor the reaction completion using TLC with a mobile phase of petroleum ether/ethyl acetate (1:1).

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel chromatography, eluting with a gradient of petroleum ether to petroleum ether/ethyl acetate (50:1), to give Methyl 5-fluoro-2-methyl-3-nitrobenzoate as a white solid.

Synthesis Workflow Diagram

Caption: PARP-mediated DNA repair and the effect of PARP inhibitors.

Conclusion

Methyl 5-fluoro-2-methyl-3-nitrobenzoate is a commercially accessible and synthetically versatile building block with significant applications in drug discovery and development. Its utility is prominently demonstrated in the synthesis of PARP inhibitors, a class of drugs that have transformed the treatment landscape for certain types of cancer by exploiting the principle of synthetic lethality. The strategic incorporation of fluorine and other reactive functional groups ensures its continued relevance for the development of novel therapeutics targeting a range of biological pathways. This guide provides a foundational understanding for researchers and scientists looking to leverage this important chemical intermediate in their work.

References

-

PARP inhibitors: its role in treatment of cancer. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

-

PARP inhibitors: Synthetic Lethality. (2016, August 13). theGIST. Retrieved January 19, 2026, from [Link]

-

What is a PARP Inhibitor? | Dana-Farber Cancer Institute | Science Illustrated. (2016, November 17). YouTube. Retrieved January 19, 2026, from [Link]

-

What are PARP inhibitors? (2024, April 3). MD Anderson Cancer Center. Retrieved January 19, 2026, from [Link]

-

Role of PARP1 in single-strand break repair. PARP1 recognizes SSBs via ZF1-3, activates CAT to synthesize PAR chains, relaxes chromatin, and recruits XRCC1 and the repair complex (PNKP/Polβ/LIG3). (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

How Do PARP Inhibitors Work In Cancer? (2016, July 21). Dana-Farber Cancer Institute. Retrieved January 19, 2026, from [Link]

-

Mechanism of Action of PARP Inhibitors. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. (2024, January 17). Journal of Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

-

Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations. (2011, April 15). PubMed. Retrieved January 19, 2026, from [Link]

-

The multifaceted roles of PARP1 in DNA repair and chromatin remodelling. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021, October 8). Journal of Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

-

Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC. (2024, July 23). Annals of Urologic Oncology. Retrieved January 19, 2026, from [Link]

-

RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

-

Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

-

Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations. (2011, April 15). PubMed. Retrieved January 19, 2026, from [Link]

-

PARP Inhibitors: The Cornerstone of DNA Repair-Targeted Therapies. (2017, April 15). PubMed. Retrieved January 19, 2026, from [Link]

-

Novel non-classical C9-methyl-5-substituted-2,4-diaminopyrrolo[2,3-d]pyrimidines as potential inhibitors of dihydrofolate reductase and as anti-opportunistic agents. (2006, December 15). PubMed. Retrieved January 19, 2026, from [Link]

-

Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. (2024, October 30). PubMed Central. Retrieved January 19, 2026, from [Link]

-

Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

-

Methyl 2-fluoro-3-nitrobenzoate | C8H6FNO4 | CID 13470961. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

Sources

Methodological & Application

Application Notes & Protocols: Strategic Use of Methyl 5-fluoro-3-methyl-2-nitrobenzoate in the Synthesis of the PARP Inhibitor Rucaparib

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the synthetic route to Rucaparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor, with a strategic focus on the application of Methyl 5-fluoro-3-methyl-2-nitrobenzoate as a key starting material. We will delve into the mechanistic rationale behind the synthetic strategy, provide detailed experimental protocols for key transformations, and present data in a clear, accessible format. This guide is intended to equip researchers and process chemists with the foundational knowledge and practical insights required for the efficient synthesis of this important therapeutic agent.

Introduction: The Significance of PARP Inhibition and Rucaparib

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial components of the cellular machinery responsible for DNA repair.[1] In oncology, particularly in cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations, the inhibition of PARP can lead to a synthetic lethality, resulting in targeted cancer cell death.[1][2] Rucaparib is a potent inhibitor of PARP1 and PARP2 and has received FDA approval for the treatment of advanced ovarian and prostate cancers.[1][3]

The chemical structure of Rucaparib, 8-fluoro-2-{4-[(methylamino)methyl]phenyl}-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one, presents a unique synthetic challenge due to its complex tricyclic core and specific substitution pattern.[1] Efficient and scalable synthetic routes are therefore of high interest in pharmaceutical development.

Retrosynthetic Analysis: The Strategic Role of this compound

A common and effective retrosynthetic strategy for Rucaparib involves the construction of the core indole scaffold, followed by the formation of the seven-membered azepinone ring.[4] this compound emerges as a critical starting material in this approach. Its structure contains the requisite fluorine and a latent amino group (via reduction of the nitro group) correctly positioned for the formation of the indole ring.

Caption: Retrosynthetic analysis of Rucaparib.

Synthetic Pathway and Mechanistic Insights

The synthesis of Rucaparib from this compound can be broadly divided into three key stages:

-

Indole Ring Formation: Construction of the functionalized indole core.

-

Azepinone Ring Annulation: Formation of the seven-membered lactam ring.

-

Final Functionalization: Introduction of the side chain at the C2 position.

Stage 1: Indole Synthesis via Reductive Cyclization

The initial steps focus on transforming this compound into a suitable precursor for indole synthesis. A common approach is the Leimgruber-Batcho indole synthesis.[4]

Caption: Key steps in the indole synthesis.

Causality: The condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) forms a reactive enamine intermediate.[5] Subsequent reductive cyclization, typically using catalytic hydrogenation, simultaneously reduces the nitro group to an amine and facilitates the intramolecular cyclization to form the indole ring.[5] The choice of a nitro group is strategic as it serves as a precursor to the amine required for cyclization and is a strong electron-withdrawing group, which can influence the regioselectivity of earlier synthetic steps if necessary.[6]

Experimental Protocols

Protocol 1: Synthesis of Methyl 6-fluoro-1H-indole-4-carboxylate

This protocol details the synthesis of the key indole intermediate from this compound.

Materials:

| Reagent | CAS Number | Molecular Weight | Quantity | Moles |

| This compound | 697739-03-0 | 213.16 g/mol | 10.0 g | 0.0469 |

| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | 4637-24-5 | 119.16 g/mol | 8.4 g | 0.0705 |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | 50 mL | - |

| Palladium on Carbon (10% Pd/C) | 7440-05-3 | - | 1.0 g | - |

| Methanol | 67-56-1 | 32.04 g/mol | 100 mL | - |

| Ethyl Acetate | 141-78-6 | 88.11 g/mol | As needed | - |

| Hexanes | 110-54-3 | 86.18 g/mol | As needed | - |

Procedure:

-

Enamine Formation:

-

To a solution of this compound (10.0 g, 0.0469 mol) in anhydrous DMF (50 mL), add DMF-DMA (8.4 g, 0.0705 mol).

-

Heat the reaction mixture to 120 °C and stir for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (200 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude enamine intermediate.[5]

-

-

Reductive Cyclization:

-

Dissolve the crude enamine in methanol (100 mL) in a hydrogenation vessel.

-

Carefully add 10% Pd/C (1.0 g) to the solution.

-

Pressurize the vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 12 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford Methyl 6-fluoro-1H-indole-4-carboxylate as a solid.[5]

-

Expected Yield: ~75-85% over two steps.

Subsequent Steps Towards Rucaparib

The synthesized Methyl 6-fluoro-1H-indole-4-carboxylate is then carried forward through a series of reactions to complete the synthesis of Rucaparib. These steps typically include:

-

Introduction of a two-carbon unit at the C3 position: This is often achieved by reaction with a suitable electrophile like 2-nitroethyl acetate.

-

Reduction of the nitro group and lactamization: This forms the seven-membered azepinone ring.[5]

-

Halogenation at the C2 position: Bromination is a common method to introduce a handle for cross-coupling.[5]

-

Suzuki Coupling: A palladium-catalyzed Suzuki coupling with an appropriate boronic acid derivative introduces the phenylmethylaminomethyl side chain.[5]

-

Final protecting group manipulations and salt formation: To yield the final active pharmaceutical ingredient (API).

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| This compound | C9H8FNO4 | 213.16 | White to off-white solid |

| Methyl 6-fluoro-1H-indole-4-carboxylate | C10H8FNO2 | 193.18 | Light-colored solid |

| Rucaparib | C19H18FN3O | 323.37 | Off-white solid |

Conclusion

This compound is a highly effective and strategically important starting material for the synthesis of the PARP inhibitor Rucaparib. Its pre-installed fluorine atom and the nitro group, which serves as a masked amine, streamline the construction of the core indole scaffold. The protocols outlined in this application note provide a robust foundation for researchers and drug development professionals working on the synthesis of Rucaparib and related heterocyclic compounds. The choice of this starting material exemplifies a rational approach to complex molecule synthesis, where careful planning of the initial building blocks can significantly impact the overall efficiency and scalability of the synthetic route.

References

-

Cheon, C.-H. (2022). A cyanide-catalyzed imino-Stetter reaction enables the concise total syntheses of rucaparib. RSC Advances, 12(34), 22005-22012. Available at: [Link]

-

Hughes, D. L. (2018). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development, 22(9), 1136-1147. Available at: [Link]

-

PubChem. (n.d.). Rucaparib. National Center for Biotechnology Information. Retrieved from [Link]

-

Thomas, H. D., et al. (2020). The Development of Rucaparib/Rubraca®: A Story of the Synergy Between Science and Serendipity. Cancers, 12(3), 637. Available at: [Link]

-

Zimmer, A. S., et al. (2022). Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib. Clinical Pharmacokinetics, 61(12), 1-15. Available at: [Link]

- Google Patents. (2019). WO2019115000A1 - Process for the preparation of rucaparib and novel synthesis intermediates.

-

Park, J., & Cheon, C.-H. (2024). Practical and Efficient Approach to Scalable Synthesis of Rucaparib. Organic Process Research & Development. Available at: [Link]

-

Sun, K., et al. (2020). Synthesis of 3,4-Fused Tricyclic Indoles through Cascade Carbopalladation and C-H Amination. Organic Letters, 22(14), 5543-5547. Available at: [Link]

- Google Patents. (n.d.). CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.

-